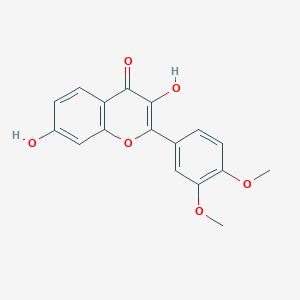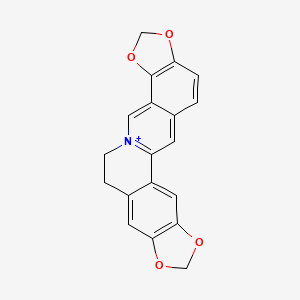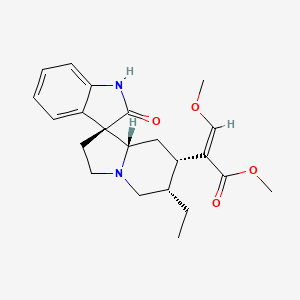
3,7-Dihydroxy-3',4'-dimethoxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydroxy-3’,4’-dimethoxyflavone is a flavone derivative. It is known to have antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidemic and neuroprotective or neurotrophic effects . It is a competitive antagonist of the AhR that inhibits AhR-mediated induction of CYP1A1, and also displays antiestrogen activity in breast tumor cell lines .
Synthesis Analysis
The synthesis of 3,7-Dihydroxy-3’,4’-dimethoxyflavone involves the oxidative cyclization of 2’,4’-dihydroxy-3,4-dimethoxychalcone using an I2 catalyst in DMSO . The synthesized compounds were characterized by means of their UV-Vis, IR, 1H-NMR and 13C-NMR spectral data .Molecular Structure Analysis
The molecular formula of 3,7-Dihydroxy-3’,4’-dimethoxyflavone is C17H14O6 . Its average mass is 314.289 Da and its monoisotopic mass is 314.079041 Da . The InChIKey of the compound is LTSJJOKAWSCMBC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 525.5±50.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 84.2±3.0 kJ/mol . The flash point of the compound is 196.1±23.6 °C . The compound has a molar refractivity of 81.0±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
- 3,7-Dihydroxy-3’,4’-dimethoxyflavone exhibits strong antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress and potentially reducing the risk of chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
- Research suggests that this flavonoid possesses anti-inflammatory properties. It may inhibit pro-inflammatory enzymes and cytokines, contributing to the modulation of inflammatory responses .
- 3,7-Dihydroxy-3’,4’-dimethoxyflavone has shown promise in cancer prevention and treatment. It inhibits cell proliferation, induces apoptosis (programmed cell death), and interferes with cancer cell signaling pathways. Studies have explored its potential against various cancers, including breast, colon, and prostate cancers .
- Some evidence suggests that this compound may protect neurons from damage. It could potentially mitigate neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases by modulating oxidative stress and inflammation .
- 3,7-Dihydroxy-3’,4’-dimethoxyflavone acts as a competitive antagonist of the AhR. The AhR plays a role in detoxification and metabolism. By inhibiting AhR-mediated induction of enzymes like CYP1A1, this compound may impact cellular responses to environmental toxins .
- In yeast studies, 3,7-Dihydroxy-3’,4’-dimethoxyflavone demonstrated Ca^2±induced growth inhibition. It may interact with calcium channels, affecting cellular processes .
Antioxidant Properties
Anti-Inflammatory Effects
Cancer Prevention and Treatment
Neuroprotection
Aryl Hydrocarbon Receptor (AhR) Antagonism
Calcium Channel Modulation
Wirkmechanismus
Target of Action
The primary targets of 3,7-Dihydroxy-3’,4’-dimethoxyflavone are PARP (Poly ADP ribose polymerase) and the aryl hydrocarbon receptor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death . The aryl hydrocarbon receptor is a protein that regulates the expression of genes involved in biological responses to environmental pollutants .
Mode of Action
3,7-Dihydroxy-3’,4’-dimethoxyflavone can reduce the synthesis and accumulation of PARP, thereby protecting cortical neurons against cell death induced by the Parthanatos pathway . It also acts as an antagonist to the aryl hydrocarbon receptor in human breast cancer cells .
Biochemical Pathways
The compound affects the Parthanatos pathway, a form of programmed cell death . By reducing the synthesis and accumulation of PARP, it can protect cortical neurons from cell death induced by this pathway . It also interacts with the aryl hydrocarbon receptor, affecting the expression of genes involved in responses to environmental pollutants .
Pharmacokinetics
It is known that polymethoxyflavones (pmfs), a group of flavonoid compounds to which this compound belongs, are more lipophilic than hydroxyl flavones due to their methoxy groups . This lipophilicity may affect their biological activities and bioavailability .
Result of Action
The compound’s action results in the protection of cortical neurons from cell death induced by the Parthanatos pathway . It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects .
Action Environment
The environment can influence the action, efficacy, and stability of 3,7-Dihydroxy-3’,4’-dimethoxyflavone. For instance, the presence of environmental pollutants can affect the interaction of the compound with the aryl hydrocarbon receptor . .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,7-dihydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)17-16(20)15(19)11-5-4-10(18)8-13(11)23-17/h3-8,18,20H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJJOKAWSCMBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345864 |
Source


|
| Record name | 3,7-Dihydroxy-3',4'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydroxy-3',4'-dimethoxyflavone | |
CAS RN |
93322-61-3 |
Source


|
| Record name | 3,7-Dihydroxy-3',4'-dimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of 3,7-Dihydroxy-3',4'-dimethoxyflavone in the context of the provided research?
A1: The research paper [] focuses on identifying the active compounds in Spigelia anthelmia responsible for its anthelmintic properties. 3,7-Dihydroxy-3',4'-dimethoxyflavone was identified as one of the main constituents in the ethyl acetate extract of S. anthelmia, which exhibited the strongest anthelmintic activity against Haemonchus contortus. This suggests that 3,7-Dihydroxy-3',4'-dimethoxyflavone may contribute to the plant's traditional use as an anthelmintic.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







